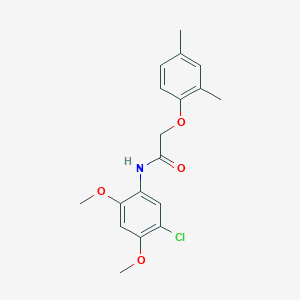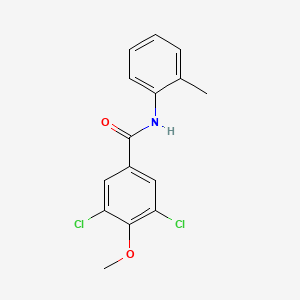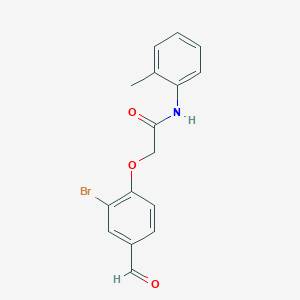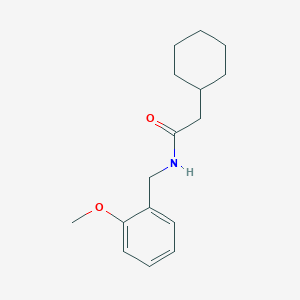
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as CDMPA, is a chemical compound that has been studied for its potential use in scientific research. In
Wirkmechanismus
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide works by binding to specific receptors in the brain, known as sigma-1 receptors. These receptors are involved in a wide range of physiological processes, including pain perception, memory, and mood regulation. By binding to these receptors, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide can modulate their activity, leading to changes in the physiological processes they are involved in.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters in the brain, including dopamine and acetylcholine. It has also been shown to have an anti-inflammatory effect, reducing the production of pro-inflammatory cytokines. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have an effect on the immune system, increasing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is that it has been shown to have a high level of specificity for sigma-1 receptors, meaning that it is less likely to interact with other receptors in the brain. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have a long half-life, meaning that it remains active in the body for an extended period of time. However, one limitation of using N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the potential use of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide could be studied for its potential use in the treatment of chronic pain and inflammation. Finally, future research could explore the potential use of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide in the development of new drugs that target sigma-1 receptors.
In conclusion, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have an effect on the activity of sigma-1 receptors in the brain, leading to changes in a wide range of physiological processes. While there are some limitations to its use in lab experiments, there are a number of potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide, particularly in the development of new treatments for neurological disorders.
Synthesemethoden
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,4-dimethylphenol in the presence of sodium hydroxide. The resulting compound is then reacted with chloroacetyl chloride to produce the final product, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of certain receptors in the brain, which could potentially lead to the development of new treatments for neurological disorders.
Eigenschaften
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-5-6-15(12(2)7-11)24-10-18(21)20-14-8-13(19)16(22-3)9-17(14)23-4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKZSZDGPDDAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)

![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)

![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)



![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5692385.png)

![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)